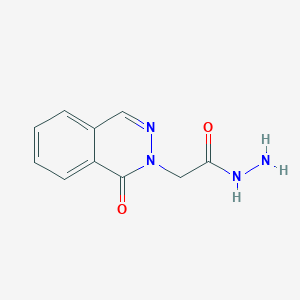

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide

Description

Significance of Phthalazinone Scaffolds in Medicinal Chemistry and Drug Discovery

Phthalazinones are nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govbenthamdirect.com This versatile scaffold is a core structural feature in many bioactive molecules, leading to the successful development of novel therapeutic agents. nih.govdaneshyari.com The significance of the phthalazinone nucleus is most prominent in oncology, where it forms the basis for several approved anticancer drugs. nih.govbenthamdirect.com

A primary example is its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govjst.go.jp PARP is a crucial enzyme in DNA repair, and its inhibition has proven effective in treating cancers with specific mutations, such as those in the BRCA1/2 genes. jst.go.jp The drug Olaparib, a potent PARP inhibitor approved for treating certain types of ovarian and breast cancer, features a phthalazinone core, demonstrating the scaffold's value in targeted cancer therapy. nih.govjst.go.jpresearchgate.net

Beyond PARP inhibition, phthalazinone derivatives have been designed and synthesized to target a variety of other receptors and enzymes implicated in cancer progression. nih.govbenthamdirect.com These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and DNA topoisomerases. nih.govbenthamdirect.comekb.eg The broad utility of this scaffold is also evident in research exploring its potential as anti-inflammatory, anti-proliferative, and cholinesterase-inhibiting agents. nih.govrsc.org The diverse biological targets of phthalazinone-based compounds underscore their importance as a "privileged scaffold" in modern drug discovery. researchgate.net

Reported Biological Activities of Phthalazinone Derivatives

| Biological Activity | Therapeutic Target/Application | Reference |

|---|---|---|

| Anticancer | PARP Inhibition | nih.govnih.govtandfonline.com |

| Anticancer | VEGFR-2 / EGFR Inhibition | nih.govekb.eg |

| Anti-inflammatory | COX-2 / LOX-5 Inhibition | nih.gov |

| Neuroprotective | Cholinesterase Inhibition | rsc.orgbenthamdirect.com |

| Anticancer | Aurora Kinase Inhibition | nih.gov |

Contextualization of Acetohydrazide Derivatives in Heterocyclic Compound Research

The acetohydrazide group, characterized by the -C(O)NHNH2 functional group, is a highly versatile and reactive moiety in organic synthesis. chemicalbook.com Hydrazides are important organic intermediates and starting materials for the construction of a wide array of nitrogen-containing heterocyclic systems. mdpi.comnih.gov The reactivity of the terminal -NH2 group allows for facile reactions with electrophiles, particularly carbonyl compounds, leading to the formation of hydrazones. chemicalbook.comnih.gov These intermediates can then undergo cyclization reactions to yield stable five- and six-membered rings.

Due to this synthetic utility, acetohydrazide derivatives are frequently used to synthesize pharmacologically active heterocycles such as:

1,3,4-Oxadiazoles : Formed by the cyclization of acylhydrazones or via reactions with reagents like carboxylic acids or carbon disulfide. mdpi.comnih.govnih.gov

1,2,4-Triazoles : Can be synthesized from hydrazide precursors through various cyclization strategies. nih.govresearchgate.net

Pyrazoles and Pyrazolones : Result from the condensation of hydrazides with 1,3-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776). mdpi.comfayoum.edu.egekb.eg

Beyond their role as synthetic precursors, the hydrazide-hydrazone backbone itself is associated with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. nih.govnih.govnih.govmdpi.com This dual role as both a reactive handle for further chemical elaboration and a pharmacologically relevant functional group makes acetohydrazide derivatives valuable tools in the search for new bioactive compounds. mdpi.comresearchgate.net

Overview of Research Directions for 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide

The primary research focus for 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide and its close analogs is its application as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic value. fayoum.edu.egnih.gov The compound serves as a molecular scaffold, combining the established biological relevance of the phthalazinone ring with the synthetic flexibility of the acetohydrazide side chain.

Research efforts typically involve using the terminal hydrazide group as a nucleophile to react with various electrophilic reagents. This strategy allows for the generation of a library of novel derivatives where new heterocyclic or functional moieties are appended to the phthalazinone core. For instance, the condensation reaction of a phthalazinone acetohydrazide with aromatic aldehydes yields Schiff bases, which can be evaluated for biological activity or used in further synthetic steps. fayoum.edu.eg

A significant area of investigation is the development of new anticancer agents. nih.govresearchgate.net Researchers have synthesized derivatives by coupling the phthalazinone acetohydrazide moiety with amino acids to create peptide-like structures. nih.govresearchgate.netmendeley.com In one study, a benzyl-substituted analog, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide, was used to generate a series of compounds, some of which exhibited potent cytotoxic activity against breast cancer cell lines, including promising inhibition of the EGFR protein. nih.gov Similarly, other studies have focused on creating novel pyrazole (B372694) and oxadiazole derivatives from phthalazinone acetohydrazides to screen for antimicrobial activity. fayoum.edu.eg These research programs highlight a clear strategy: leveraging the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide structure as a foundational block to build diverse molecular architectures for biological screening and drug discovery.

Synthetic Utility and Biological Goals of Phthalazinone Acetohydrazide Derivatives

| Reactant/Reagent | Resulting Derivative/Structure | Investigated Biological Activity | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Schiff Bases (Hydrazones) | Antimicrobial, Anticancer | fayoum.edu.egnih.gov |

| Amino Acid Esters | Peptide Conjugates | Anticancer (e.g., against Breast Cancer) | nih.govresearchgate.net |

| Ethyl Acetoacetate / Acetylacetone | Pyrazolone (B3327878) / Pyrazole Derivatives | Antimicrobial | fayoum.edu.eg |

| Acrylonitrile (B1666552) | Pyrazoline Derivatives | Antimicrobial | fayoum.edu.eg |

| Carbon Disulfide | Oxadiazole Derivatives | Antimicrobial | fayoum.edu.eg |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxophthalazin-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-13-9(15)6-14-10(16)8-4-2-1-3-7(8)5-12-14/h1-5H,6,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLGFPKFHSASL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1 Oxophthalazin 2 1h Yl Acetohydrazide

Synthetic Pathways to 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide (Key Intermediate Synthesis)

The synthesis of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is typically achieved through a sequence of reactions starting from readily available precursors. The core phthalazinone structure is first assembled and then functionalized to introduce the acetohydrazide side chain.

A prevalent and direct method for synthesizing the title compound involves the use of a pre-formed phthalazin-1(2H)-one. This precursor is subjected to N-alkylation followed by hydrazinolysis. The nitrogen at the 2-position of the phthalazinone ring acts as a nucleophile, attacking an appropriate electrophile to introduce the side chain.

The general two-step process is as follows:

N-Alkylation: The phthalazin-1(2H)-one is treated with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). ekb.egekb.eg This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) in the presence of a weak base, commonly anhydrous potassium carbonate (K₂CO₃), to neutralize the hydrogen halide formed. ekb.egjst.go.jp This step yields the corresponding ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate.

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually under reflux in an alcoholic solvent like ethanol (B145695). jst.go.jpnih.gov The hydrazine hydrate displaces the ethoxy group of the ester to form the desired 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide. ekb.egekb.eg

This sequence is a reliable and widely applied method for obtaining the target acetohydrazide in good yields. nih.gov

More elaborate synthetic strategies often commence with simpler, commercially available starting materials like phthalic anhydride (B1165640). These multi-step approaches first construct the phthalazinone heterocyclic core, which is then converted to the target compound as described in section 2.1.1.

One common pathway begins with the Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride to produce a 2-aroylbenzoic acid. ekb.eg For example, the reaction of phthalic anhydride with m-xylene (B151644) yields the corresponding o-aroylbenzoic acid derivative. ekb.eg This intermediate is then cyclized by heating with hydrazine hydrate, which leads to the formation of the 4-substituted phthalazin-1(2H)-one ring system. longdom.org

Alternatively, phthalic anhydride can be fused with a compound containing an active methylene (B1212753) group, such as phenylacetic acid, in the presence of a catalyst like fused sodium acetate. This yields a 3-benzylidenephthalide intermediate. Subsequent reaction with hydrazine hydrate in boiling ethanol results in the formation of a 4-benzyl-2H-phthalazin-1-one. jst.go.jp

Once the substituted phthalazin-1(2H)-one is synthesized through these methods, it is then subjected to the N-alkylation and hydrazinolysis sequence to afford 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide.

This two-step functionalization is the cornerstone for introducing the acetohydrazide moiety onto the phthalazinone scaffold and represents the final stage of the syntheses described above. ekb.egjst.go.jp The process is highly efficient for converting various substituted phthalazin-1(2H)-ones into their corresponding 2-acetohydrazide derivatives.

The N-alkylation step specifically targets the N-2 position of the phthalazinone ring. The choice of ethyl chloroacetate or ethyl bromoacetate as the alkylating agent is common. ekb.egekb.eg The subsequent hydrazinolysis of the intermediate ethyl ester is a standard procedure for the preparation of hydrazides. nih.gov The reaction conditions, typically refluxing in ethanol with hydrazine hydrate, are robust and generally provide high yields of the final product. nih.gov

Table 1: Summary of N-Alkylation and Hydrazinolysis for a Representative Phthalazinone

| Step | Reactants | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 1. N-Alkylation | 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate, Anhydrous K₂CO₃, Acetone (reflux) | Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate | jst.go.jpnih.gov |

| 2. Hydrazinolysis | Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate | Hydrazine hydrate, Ethanol (reflux) | 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide | jst.go.jpnih.gov |

Derivatization and Functionalization Strategies Utilizing the Acetohydrazide Moiety

The terminal -NHNH₂ group of the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is a versatile functional handle that can participate in a wide array of chemical transformations. It readily reacts with various electrophiles, making it an excellent precursor for the synthesis of more complex heterocyclic systems.

Cyclocondensation reactions involving the acetohydrazide moiety are a powerful tool for constructing new five- and six-membered heterocyclic rings appended to the phthalazinone core. These reactions typically involve the reaction of the hydrazide with a molecule containing two electrophilic centers, leading to ring closure.

The synthesis of pyrazole (B372694) derivatives is a well-established application of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide. This is achieved through its reaction with 1,3-dicarbonyl compounds or their synthetic equivalents, which provide the three-carbon backbone required for the pyrazole ring. fayoum.edu.eg The Knorr pyrazole synthesis and related methodologies are commonly employed. ijnrd.org

The reaction of the acetohydrazide with β-diketones, such as acetylacetone (B45752), in a solvent like dioxane under reflux, leads to the formation of pyrazole derivatives. fayoum.edu.eg This reaction may proceed through an isolable N'-ylideneacetohydrazide intermediate, which subsequently undergoes intramolecular cyclization. fayoum.edu.eg

Similarly, β-ketoesters like ethyl acetoacetate (B1235776) can be used. The reaction with ethyl acetoacetate in boiling dioxane can yield a 3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl derivative. fayoum.edu.eg In some cases, an acyclic intermediate can be isolated before the final ring closure is accomplished under more stringent conditions. fayoum.edu.eg

Other reagents can also be employed to construct the pyrazole ring. For instance, reaction of the acetohydrazide with malononitrile (B47326) in dioxane can lead to the formation of a 3,5-diamino-1H-pyrazole derivative. fayoum.edu.eg Furthermore, reaction with acrylonitrile (B1666552) in pyridine (B92270) has been shown to produce a 2,3-dihydro-1H-pyrazole (pyrazoline) derivative. fayoum.edu.eg

Table 2: Synthesis of Pyrazole Derivatives from a Substituted 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide

| Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Acetylacetone | Dioxane, reflux | N'-(4-oxopentan-2-ylidene)acetohydrazide intermediate, leading to a pyrazole | fayoum.edu.eg |

| Ethyl acetoacetate | Dioxane, reflux | Pyrazolone (B3327878) derivative (via an acyclic intermediate) | fayoum.edu.eg |

| Diethyl malonate | Dioxane, reflux or grinding with acetic acid | Pyrazolidine-3,5-dione derivative | fayoum.edu.eg |

| Malononitrile | Dioxane | 3,5-Diamino-1H-pyrazole derivative | fayoum.edu.eg |

Cyclocondensation Reactions for Novel Heterocyclic Systems

Synthesis of Thiazolidine (B150603) Derivatives

The synthesis of thiazolidine-4-one derivatives, a class of compounds with diverse biological activities, can be achieved from 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide. The general synthetic route involves a two-step process. First, the acetohydrazide is condensed with various aromatic aldehydes to form the corresponding Schiff bases (hydrazones). Subsequent cyclocondensation of these intermediates with thioglycolic acid yields the desired N-substituted-2-aryl-thiazolidin-4-ones. While specific examples starting from 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide are not extensively documented in the reviewed literature, this methodology is a well-established route for the synthesis of thiazolidin-4-ones from various hydrazides. rdd.edu.iqnih.govresearchgate.netmdpi.com The reaction mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration.

A variety of catalysts and solvent systems can be employed for this transformation, with the choice often influencing the reaction time and yield. The general structure of the resulting thiazolidine derivatives is depicted in the table below.

| R Group (from aldehyde) | Resulting Thiazolidine Derivative |

| Aryl | N-(1-oxophthalazin-2(1H)-yl)acetyl-2-aryl-thiazolidin-4-one |

| Substituted Aryl | N-(1-oxophthalazin-2(1H)-yl)acetyl-2-(substituted aryl)-thiazolidin-4-one |

Construction of Azetidine and Oxadiazole Systems

The phthalazinone nucleus has been incorporated into various heterocyclic systems, including azetidines and oxadiazoles, which are known for their pharmacological importance.

Azetidine Derivatives: The synthesis of 2-azetidinones (β-lactams) from 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide typically follows the Staudinger cycloaddition reaction. rdd.edu.iqnih.govsemanticscholar.org This involves the reaction of a Schiff base, derived from the condensation of the acetohydrazide with an aromatic aldehyde, with chloroacetyl chloride in the presence of a base such as triethylamine. rdd.edu.iqnih.govsemanticscholar.orguobabylon.edu.iqresearchgate.netresearchgate.netbepls.comnih.gov The [2+2] cycloaddition between the imine of the Schiff base and the ketene (B1206846) generated in situ from chloroacetyl chloride leads to the formation of the four-membered β-lactam ring. The general reaction is outlined below:

Step 1: Schiff Base Formation: 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide + ArCHO → 2-(1-oxophthalazin-2(1H)-yl)-N'-(arylmethylene)acetohydrazide

Step 2: Cycloaddition: Schiff Base + ClCOCH2Cl + Et3N → 1-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-3-chloro-4-aryl-azetidin-2-one

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring system can be constructed from 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide through cyclization reactions. One common method involves the reaction of the acetohydrazide with ethyl chloroformate, which leads to the formation of a 2-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one derivative. derpharmachemica.comresearchgate.net This transformation proceeds through an intermediate N-acylhydrazide which then undergoes intramolecular cyclization with the elimination of ethanol.

Development of Triazolo[4,3-a]phthalazines and Related Fused Rings

The fusion of a triazole ring to the phthalazine (B143731) core results in the formation of triazolo[4,3-a]phthalazines, a class of compounds that has been investigated for various biological activities. longdom.orgnih.govnih.govresearchgate.net The synthesis of these fused ring systems can be achieved from 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide. A key intermediate in this synthesis is often a 1-chloro-4-substituted phthalazine, which can be prepared from the corresponding phthalazinone. The reaction of this chlorophthalazine with a hydrazide, followed by cyclization, leads to the formation of the triazolo[4,3-a]phthalazine ring system. longdom.org For instance, reaction with various hydrazides or sodium azide (B81097) can lead to the formation of rdd.edu.iqderpharmachemica.comnih.govtriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) derivatives, respectively. longdom.org

Acylation and Sulfonylation of the Hydrazide Linkage

The hydrazide moiety in 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is nucleophilic and can readily undergo acylation and sulfonylation reactions. These reactions typically occur at the terminal nitrogen atom of the hydrazide group.

For example, the reaction of a 2-[4-(2,3-dichlorophenyl)-1-oxophthalazin-2(1H)-yl)]acetohydrazide with p-toluenesulfonyl chloride in refluxing glacial acetic acid has been reported to yield the corresponding N'-sulfonylated hydrazide derivative. derpharmachemica.comresearchgate.net This reaction demonstrates the susceptibility of the hydrazide to electrophilic attack by sulfonyl chlorides, providing a straightforward method for the introduction of a sulfonamide group. The general reaction is as follows:

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide + R-SO2Cl → 2-(1-oxophthalazin-2(1H)-yl)-N'-(R-sulfonyl)acetohydrazide

The selectivity of acylation can be influenced by steric and electronic factors of both the acylating agent and the hydrazide. nih.gov

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone Formation)

One of the most fundamental and widely utilized reactions of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is its condensation with various carbonyl compounds, such as aldehydes and ketones. This reaction results in the formation of the corresponding hydrazones, also known as Schiff bases. rdd.edu.iq The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid to facilitate the dehydration step. rdd.edu.iq

These hydrazone derivatives are not only stable final products but also serve as crucial intermediates for the synthesis of a variety of heterocyclic compounds, as discussed in the preceding sections. The general reaction is illustrated below:

2-(1-oxophthalazin-2(1H)-yl)acetohydrazide + R-CO-R' → 2-(1-oxophthalazin-2(1H)-yl)-N'-(RR'C=)acetohydrazide

| Carbonyl Compound (R-CO-R') | Product (Hydrazone) |

| Aromatic Aldehyde (Ar-CHO) | 2-(1-oxophthalazin-2(1H)-yl)-N'-(arylmethylene)acetohydrazide |

| Ketone (R2C=O) | 2-(1-oxophthalazin-2(1H)-yl)-N'-(dialkyl/arylmethylene)acetohydrazide |

Conjugation with Amino Acids and Peptides

The conjugation of the 2-(1-oxophthalazin-2(1H)-yl)acetyl moiety with amino acids and peptides is a strategy employed to potentially enhance the biological activity and pharmacokinetic properties of the parent molecule. This can be achieved by coupling the corresponding carboxylic acid, 2-(1-oxophthalazin-2(1H)-yl)acetic acid, with amino acid esters or peptides using standard peptide coupling reagents. Alternatively, the acetohydrazide can be converted to an azide, which then reacts with the amino group of the amino acid or peptide.

Mechanistic Insights into Reaction Pathways and Selectivity

The diverse reactivity of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is governed by the fundamental principles of organic reaction mechanisms.

The condensation reaction with carbonyl compounds to form hydrazones is a classic example of nucleophilic addition-elimination. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The synthesis of thiazolidin-4-ones from these hydrazones involves a cyclocondensation reaction. The mechanism is believed to proceed via the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by an intramolecular nucleophilic attack of the imine nitrogen on the carboxylic acid carbonyl group, leading to ring closure and dehydration.

In the formation of azetidin-2-ones , the Staudinger reaction mechanism is operative. Chloroacetyl chloride, in the presence of a base like triethylamine, forms a highly reactive ketene intermediate. This ketene then undergoes a [2+2] cycloaddition with the C=N bond of the Schiff base to form the four-membered β-lactam ring.

The synthesis of 1,3,4-oxadiazoles from the acetohydrazide typically involves an intramolecular cyclization of an N,N'-diacylhydrazine intermediate. The reaction with ethyl chloroformate likely proceeds through the formation of an ethoxycarbonyl derivative of the hydrazide, which then cyclizes with the elimination of ethanol.

The formation of triazolo[4,3-a]phthalazines involves a nucleophilic substitution followed by an intramolecular cyclization. The hydrazide or a related nitrogen nucleophile attacks an electrophilic center on the phthalazine ring (e.g., a carbon bearing a leaving group like chlorine), followed by an intramolecular condensation to form the fused triazole ring. The regioselectivity of these cyclization reactions is often dictated by the relative reactivity of the nucleophilic and electrophilic centers involved.

Exploration of Biological Activities and Structure Activity Relationships Sar

Investigation of Biological Targets and Mechanisms of Action for Derived Analogs

Derivatives of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide have been shown to interact with a variety of biological targets, leading to effects that are relevant for conditions ranging from cancer to neurodegenerative diseases. The primary mechanisms of action involve enzymatic inhibition, receptor binding, and the modulation of cellular pathways.

Enzymatic Inhibition Studies

The phthalazinone acetohydrazide framework has been successfully exploited to generate potent inhibitors of several key enzymes implicated in disease pathogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Several phthalazine (B143731) derivatives have been identified as potent inhibitors of VEGFR-2. For instance, certain anilino-phthalazines have demonstrated significant inhibitory activity, with IC50 values as low as 20 nM. nih.gov The core structure is thought to bind to the ATP-binding site of the kinase domain, preventing the downstream signaling that leads to endothelial cell proliferation and migration. researchgate.netnih.gov Studies on novel phthalazine derivatives have shown IC50 values against VEGFR-2 ranging from 0.148 to 0.892 μM. researchgate.net Specifically, compounds 2g and 4a (from one study) were found to be the most potent, with IC50 values of 0.148 and 0.196 μM, respectively. researchgate.net Another series of derivatives showed VEGFR-2 inhibition with IC50 values between 0.19 to 0.60 μM. sigmaaldrich.com

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are used in the treatment of Alzheimer's disease. The hydrazide-hydrazone moiety, which can be derived from the acetohydrazide core, is known to be effective in inhibiting cholinesterases. nih.gov Studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values for AChE ranging from 46.8 to 137.7 µM. The mechanism often involves interaction with both the catalytic and peripheral anionic sites of the enzyme.

Phosphodiesterase V (PDE5) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers like cyclic GMP. PDE5 inhibitors are well-known for their use in treating erectile dysfunction and pulmonary hypertension. Phthalazine derivatives have been identified as selective inhibitors of cGMP-inhibited phosphodiesterase. nih.gov For example, the derivative MY5445 is a known PDE inhibitor. nih.gov The phthalazinone core can mimic the purine ring of cGMP, allowing it to fit into the active site of the enzyme and prevent the hydrolysis of cGMP.

Receptor Ligand Binding Studies

Analogs of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide have also been investigated for their ability to bind to specific neurotransmitter and cellular receptors.

GABA-A Benzodiazepine (B76468) Receptor: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target for benzodiazepines, which have sedative and anxiolytic effects. Certain fused phthalazine structures, specifically imidazo[2,1-a]phthalazines, have been synthesized and evaluated for their binding activity at the benzodiazepine receptor, indicating that the phthalazine scaffold can be adapted to target this important receptor class.

α1-Adrenergic Receptor Antagonism: Alpha-1 adrenergic receptors are involved in smooth muscle contraction and are targets for drugs used to treat hypertension and benign prostatic hyperplasia. While direct studies on acetohydrazide derivatives are limited, the broader class of phthalazinone derivatives has been explored for antihypertensive activities, which often involves antagonism at α-adrenergic receptors.

Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered important targets in cancer and inflammation. While research on direct derivatives of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide is nascent, structurally related nih.govtriazolo[4,3-a]phthalazines have been identified as potent inhibitors of several bromodomains, including members of the BET family (e.g., BRD4) and other bromodomains like CREBBP and BRD9. This suggests the phthalazine core is a viable scaffold for developing bromodomain inhibitors.

Cellular Pathway Modulation

Beyond direct interaction with enzymes and receptors, derivatives have been shown to modulate critical cellular pathways, particularly those involved in cell survival and proliferation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several derivatives of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide have demonstrated the ability to induce apoptosis in cancer cell lines. nih.gov For example, compound 12d was found to induce apoptosis in MDA-MB-231 breast cancer cells by a factor of 64.4 compared to the control. nih.gov This effect is often linked to the inhibition of survival signals, such as those mediated by EGFR or VEGFR-2, leading to the activation of the caspase cascade. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many anti-cancer agents function by causing cell cycle arrest, preventing cancer cells from proliferating. Phthalazinone acetohydrazide derivatives have been shown to induce cell cycle arrest in various phases. For instance, studies have demonstrated that treatment with certain benzimidazole derivatives can arrest the cell cycle in the G1, S, or G2/M phases, depending on the specific compound and cell line. This disruption prevents the cells from progressing through division, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Analysis of Phthalazinone Acetohydrazide Derivatives

Impact of Substituents on the Phthalazinone Ring System

Modifications to the phthalazinone ring itself have a profound impact on biological activity.

Position 4 Substituents: The substituent at the 4-position of the phthalazinone ring is critical for activity. For example, in a series of anti-breast cancer agents, a benzyl (B1604629) group at this position was a key feature of the parent compound, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide. nih.gov The nature of this substituent can influence interactions with the target protein. In PARP inhibitors, for instance, the type of substituent and the length of an alkyl chain connecting to an aromatic ring at this position were found to be related to the inhibitory activity. Introducing bulky groups or groups with strong electron-withdrawing properties can sometimes be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects within the binding pocket.

The table below summarizes the effect of different substituents on the phthalazinone ring from various studies.

| Position | Substituent Type | Effect on Activity | Target Class |

| 4 | Benzyl Group | Favorable | Antitumor (EGFR) |

| 4 | Aromatic Rings | Generally Favorable | PARP, VEGFR-2 |

| 4 | Bulky Groups | Can be Detrimental | PARP |

| 4 | Strong Electron-Withdrawing Groups | Detrimental | PARP |

Influence of the Hydrazide Side Chain Modifications

The acetohydrazide side chain at the N-2 position is a key handle for chemical modification and significantly influences the compound's biological profile.

Conversion to Heterocycles: The terminal hydrazide group is a versatile precursor for synthesizing various heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. For example, reacting the acetohydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield pyrazole (B372694) derivatives. These modifications can drastically alter the compound's shape, polarity, and hydrogen bonding capabilities, leading to new or enhanced biological activities.

Formation of Hydrazones: Condensation of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones is a common and effective strategy. The resulting N-acylhydrazone scaffold is a known pharmacophore. The nature of the aldehyde or ketone used introduces new substituents that can explore different regions of a target's binding site. Studies have shown that the antibacterial and antifungal activity of hydrazide-hydrazones is critically affected by the substituents on the phenyl ring introduced through the aldehyde.

Peptide Coupling: The hydrazide can be converted to an azide (B81097), which then allows for coupling with amino acids or peptides. This modification extends the side chain and introduces peptide-like features. In the development of anti-breast cancer agents, coupling the hydrazide with different amino acid esters led to compounds with potent cytotoxic activities, with IC50 values in the sub-micromolar range. nih.gov For example, compound 12d , a dipeptide derivative, exhibited an IC50 of 0.57 μM against MDA-MB-231 cells. nih.gov

The following table illustrates how modifications to the hydrazide side chain affect biological outcomes.

| Modification Type | Resulting Structure | Biological Activity Observed |

| Cyclization | Pyrazole derivatives | Antitumor, Antimicrobial |

| Condensation | Hydrazide-hydrazones | Antibacterial, Antifungal, AChE inhibition |

| Peptide Coupling | Dipeptide derivatives | Potent Cytotoxicity (Anticancer) |

Positional Isomerism and Pharmacological Profile

The substitution pattern on the phthalazinone ring is a critical determinant of the pharmacological activity of its derivatives. While direct comparative studies on the positional isomers of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide are not extensively detailed in the available literature, the broader family of phthalazinone derivatives offers significant insights into the impact of substituent placement on biological outcomes.

The core structure of phthalazinone possesses two key nitrogen atoms, N2 and N3, and the position of alkylation or substitution significantly influences the resulting compound's properties and biological activity. For instance, in the synthesis of 2,4-disubstituted phthalazin-1(2H)-one derivatives, nucleophilic attack predominantly occurs at the N-2 position of the phthalazin-1(2H)-one ring. researchgate.net This selective alkylation is a key step in creating a diverse library of compounds. The pharmacological profile is also heavily influenced by the nature and position of substituents on the phenyl ring of the phthalazinone scaffold. Derivatives with electron-withdrawing groups, such as chlorine atoms, particularly in the ortho position of an attached aryl moiety, have shown more potent in vitro inhibitory activity compared to those with electron-donating groups like a methyl group. researchgate.net This suggests that the electronic properties governed by substituent position are crucial for cytotoxic activity.

Furthermore, the placement of functional moieties at either the N2 or C4 positions of the phthalazinone core can lead to significant differences in activity and selectivity. Studies on phthalazinone-dithiocarbamate hybrids revealed that the location of the dithiocarbamate moiety dramatically impacts the antiproliferative effects against various human cancer cell lines. nih.gov Similarly, the phthalazinone scaffold itself is a key pharmacophoric element present in many anticancer agents that target receptors like VEGFR-2 and EGFR, where the orientation and attachment points of various side chains are essential for potent inhibition. nih.govnih.gov These findings collectively underscore the principle that positional isomerism and the specific placement of substituents are fundamental considerations in modulating the pharmacological profile of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide-based compounds.

Computational Approaches in Drug Design and Discovery

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the mechanisms of action and guiding the design of novel compounds with improved efficacy and safety profiles. For derivatives of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide, a range of computational techniques have been applied to predict biological activity, understand drug-receptor interactions, and assess pharmacokinetic properties.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target, providing insights into binding affinity and mode of action. Numerous studies have employed molecular docking to investigate the potential of phthalazinone derivatives as inhibitors of various biological targets.

For example, docking studies of phthalazinone derivatives with the Epidermal Growth Factor Receptor (EGFR) have been performed to rationalize their antitumor activity. researchgate.net In other research, phthalazinone-oxadiazole derivatives were docked into the active sites of mitogen-activated protein kinase (MAPK) and Topoisomerase II (Topo II), with the negative free energy values confirming the spontaneity of binding. nih.gov Similarly, newly synthesized 1(2H)-phthalazinone derivatives were evaluated as potential inhibitors of HIV-1 protease (HIV-1 PR) through molecular docking, which showed that these compounds can form stable complexes within the enzyme's binding cavity. tandfonline.com The binding affinity in these studies is often expressed as a docking score or binding free energy (ΔG), where a more negative value indicates a stronger interaction. These studies consistently reveal that phthalazinone derivatives establish key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of their target proteins.

| Derivative Class | Protein Target | Software/Method | Key Findings/Binding Score | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted phthalazin-1(2H)-one | Epidermal Growth Factor Receptor (EGFR) | MOE 2014.09 | Validation of biological activity results. | researchgate.net |

| 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one | MAPK, Topoisomerase II, Pim-1 kinase | Not Specified | Negative binding free energies (ΔG) confirming spontaneous binding. | nih.gov |

| Phenyl phthalazinone moieties | VEGFR2 | Not Specified | Good binding disposition and interactions similar to co-crystallized ligand. | acs.org |

| 1(2H)-phthalazinone with N-(dimethylamino)ethyl arm | HIV-1 Protease (HIV-1 PR) | SYBYL-X 1.2 (Surflex-Dock) | High total scores (9.5379–6.0389); interactions with Asp25 and Asp29. | tandfonline.com |

| Phthalazine derivatives | Microbial enzymes | Not Specified | Strong binding interactions aligning with observed inhibitory effects. | ekb.eg |

| Phthalazinone-dithiocarbamate hybrids | CDK2 | Not Specified | Binding scores comparable to reference inhibitors (Sunitinib, Nintedanib). | researchgate.net |

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a crucial aspect of drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a template for designing new molecules with similar or enhanced activity.

The phthalazinone scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.govsemanticscholar.org For phthalazinone derivatives acting as anticancer agents, specific pharmacophoric features are often required for potent activity against targets like VEGFR-2. nih.gov These typically include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring. For instance, in the design of PARP2 inhibitors, phthalazinone derivatives were designed based on a nicotinamide-based structure to compete with NAD+ for binding to the enzyme's catalytic site. sustech.edu

A typical pharmacophore model for a kinase inhibitor, a common target for phthalazinone derivatives, might consist of one or more hydrogen bond acceptors, hydrogen bond donors, and hydrophobic and aromatic features arranged in a specific spatial orientation. semanticscholar.org By understanding these key features, medicinal chemists can rationally design novel ligands based on the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide scaffold that fit the pharmacophore model of a desired biological target, thereby increasing the probability of discovering potent and selective drug candidates.

In Silico Prediction of Molecular Properties (e.g., ADMET-related aspects relevant to drugability assessment)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADMET prediction tools are now routinely used to evaluate the drug-likeness of compounds at an early stage of discovery. dntb.gov.ua

Several studies on phthalazinone derivatives have included in silico ADMET predictions to assess their potential as drug candidates. These analyses often involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to evaluate compliance with rules like Lipinski's Rule of Five. For example, ADMET analysis of certain phthalazinone derivatives revealed good pharmacokinetic profiles and drug-likeness parameters. acs.org In another study, ADME prediction for newly synthesized 1(2H)-phthalazinone derivatives was performed as part of their evaluation as HIV-1 protease inhibitors. tandfonline.com Web-based tools like SwissADME and ProTox are frequently used to predict the bioavailability and toxicity profiles of novel phthalazinone hybrids. researchgate.netmdpi.com These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification. jocpr.commdpi.com

| Derivative/Compound Class | Prediction Tool/Server | Key Predicted Properties | Reference |

|---|---|---|---|

| Phthalazinedione-based derivatives (7c, 8b) | Not Specified | Good ADME pharmacokinetics and drug-likeness parameters. | acs.org |

| Phthalazinone-dithiocarbamate hybrids | Swiss-ADME, ProTox | Prediction of drug-likeness and toxicity properties. | researchgate.net |

| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetamide derivative (12d) | MolSoft | Drug-likeness score = 1.09, obeys Lipinski's rule, TPSA = 144.8 Ų, logP = 1.56. | nih.gov |

| Phthalazine derivatives (3e, 4b, 5b) | Not Specified | Good in silico ADMET profile compared to sorafenib (B1663141). | nih.gov |

Quantum Chemical Studies (e.g., DFT analysis for structural and electronic properties)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. nih.gov These studies provide fundamental insights that complement experimental findings and aid in understanding structure-activity relationships at an electronic level.

For the phthalazinone ring system, DFT calculations have been used to evaluate the relative stability of its different tautomers in both the gas phase and in solution. chemmethod.com Such studies are crucial for understanding the behavior of these molecules in biological environments. DFT has also been applied to phthalazine hydrazone derivatives to explore their electronic structure and stability in the context of their antioxidant activity. researchgate.net These calculations focus on key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. The results from these computational studies help in rationalizing the observed biological activities and in designing new derivatives with optimized electronic properties for enhanced therapeutic potential. researchgate.net

Advanced Research Directions and Future Perspectives

Molecular Hybridization Strategies with the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide Scaffold

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, dual-action capabilities, or improved physicochemical properties. The 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide scaffold is an excellent candidate for this strategy due to the synthetic accessibility of its hydrazide group.

Researchers have successfully utilized a derivative, 2-(4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetohydrazide, as a precursor to construct a variety of new heterocyclic systems. fayoum.edu.eg The terminal hydrazide function allows for cyclization reactions with various reagents to append new rings, effectively creating hybrid molecules. For instance, reaction with acetylacetone (B45752) yields a pyrazole (B372694) derivative, while treatment with ethyl acetoacetate (B1235776) can lead to pyrazolone (B3327878) ring formation. fayoum.edu.eg These hybridization approaches aim to explore new chemical space and identify compounds with novel biological activities.

Key reactions starting from the acetohydrazide scaffold include:

Reaction with β-dicarbonyl compounds: Treatment with reagents like diethyl malonate or ethyl benzoylacetate leads to the formation of five-membered heterocyclic rings such as pyrazolidine-3,5-diones and dihydropyrazolones. fayoum.edu.eg

Formation of Oxadiazoles: Cyclization with carbon disulfide can produce 5-thioxo-1,3,4-oxadiazole rings, a common pharmacophore in medicinal chemistry. fayoum.edu.eg

Condensation Reactions: Reaction with isatin (B1672199) results in the formation of an oxoindoline derivative, demonstrating the versatility of the hydrazide group in forming C-N bonds. fayoum.edu.eg

| Reactant | Resulting Heterocyclic System | Reaction Conditions |

|---|---|---|

| Acrylonitrile (B1666552) | 2,3-dihydro-1H-pyrazole | Pyridine (B92270) |

| Diethyl malonate | Pyrazolidine-3,5-dione | Grinding with acetic acid |

| Malononitrile (B47326) | 3,5-diamino-1H-pyrazole | Dioxane |

| Ethyl benzoylacetate | Dihydropyrazolone | Boiling dioxane (30h) |

| Isatin | Oxoindoline derivative | Condensation reaction |

Application in Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified and its binding mode is confirmed, typically through biophysical methods like X-ray crystallography or NMR, it is gradually optimized and grown into a more potent, drug-like molecule. nih.govnih.gov

The 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide scaffold is well-suited for FBDD for several reasons:

Appropriate Size and Complexity: The core phthalazinone structure can be considered a fragment that samples a specific region of chemical space.

Synthetically Tractable Growth Vectors: The acetohydrazide side chain provides a clear and synthetically accessible point for modification or "growth." nih.gov This allows chemists to systematically add substituents to explore interactions with adjacent pockets on the target protein, a critical step in the fragment-to-lead process. nih.govastx.com

Favorable Physicochemical Properties: The scaffold possesses both hydrogen bond donors and acceptors, which are crucial for forming initial interactions with a protein target.

In a hypothetical FBDD campaign, the phthalazinone core could be identified as a binder to a target protein. Structural analysis of the co-complex would reveal vectors for elaboration. nih.gov The acetohydrazide moiety could then be used to link to other fragments or to build out substituents that improve binding affinity and selectivity, ultimately leading to a potent lead compound.

Development of Prodrugs and Targeted Delivery Systems (Conceptual)

Prodrug design is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility or rapid metabolism. A prodrug is an inactive derivative that is converted into the active form in vivo. mdpi.comnih.gov Targeted delivery systems aim to concentrate a drug at its site of action, thereby increasing efficacy and reducing off-target side effects. jns.edu.af

Conceptually, the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide structure offers several handles for prodrug development. The terminal amine of the hydrazide could be acylated or condensed with promoieties that enhance water solubility (e.g., by adding phosphate (B84403) groups) or improve membrane permeability. mdpi.com These promoieties would be designed to be cleaved by specific enzymes at the target site, releasing the active parent compound.

For targeted delivery, the molecule could be encapsulated within or conjugated to various nanocarriers. jns.edu.af These systems can be designed to accumulate in specific tissues, such as tumors, through passive or active targeting mechanisms. jns.edu.af

| Delivery System | Targeting Mechanism | Potential Advantage |

|---|---|---|

| Liposomes | Passive targeting (Enhanced Permeability and Retention effect) or Active targeting (surface ligand conjugation) nih.gov | Improved bioavailability, reduced systemic toxicity nih.gov |

| Polymeric Nanoparticles | Controlled release kinetics, surface functionalization for targeting mdpi.com | Sustained drug release, ability to cross biological barriers mdpi.com |

| Antibody-Drug Conjugates (ADCs) | Active targeting via specific antigen recognition on cell surfaces | High specificity for target cells, potent cytotoxicity |

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Modern organic synthesis emphasizes the development of efficient, cost-effective, and environmentally friendly (green) methodologies. Research into the synthesis of 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide derivatives is exploring such advanced techniques.

One promising approach is the use of organocatalysis and solvent-free or grinding methods. mdpi.com For example, L-proline has been used as an efficient and reusable organocatalyst for the synthesis of other hydrazide derivatives under thermal or mechanical grinding conditions. mdpi.com These methods offer high yields, short reaction times, and reduced environmental impact compared to traditional refluxing in organic solvents. mdpi.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds, known as a library. nih.gov When coupled with high-throughput screening (HTS), this approach enables the efficient identification of hits against a biological target from thousands of compounds. nih.gov

The 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide scaffold is an ideal starting point for building a combinatorial library. The hydrazide functional group can readily react with a diverse collection of aldehydes and ketones to form a library of acylhydrazone derivatives. rug.nl This reaction is typically high-yielding and can be performed in parallel formats suitable for automated synthesis.

A typical workflow would involve:

Library Design: Selecting a diverse set of commercially available aldehydes or ketones to react with the core scaffold, aiming to maximize structural and functional group diversity.

Parallel Synthesis: Reacting the 2-(1-oxophthalazin-2(1H)-yl)acetohydrazide with each member of the aldehyde/ketone set in a multi-well plate format.

High-Throughput Screening (HTS): Screening the resulting library of derivatives against a specific biological target (e.g., an enzyme or receptor) using an automated, rapid assay. nih.gov

Hit Identification and Validation: Identifying compounds that show activity in the primary screen and confirming their structure and potency in follow-up assays.

This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the phthalazinone core, rapidly identifying key structural features required for biological activity and providing a foundation for further lead optimization. eco-vector.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.